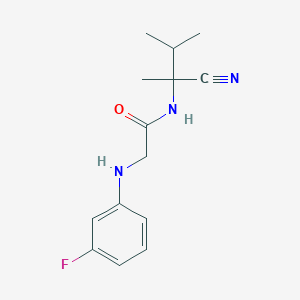

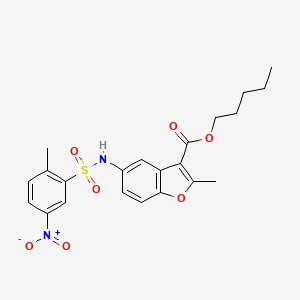

![molecular formula C17H23N3O5S B2837308 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034570-73-3](/img/structure/B2837308.png)

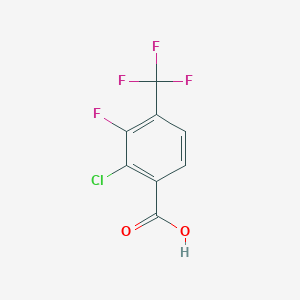

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety has been reported in the literature . For example, one method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . The resulting product can then be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety has been studied using various techniques . For instance, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, has been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound and reaction conditions . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound . Unfortunately, there is limited information available about the physical and chemical properties of the specific compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide”.Applications De Recherche Scientifique

Antibiotic Resistance and Environmental Persistence

Sulfonamide antibiotics, due to their wide application in human and veterinary medicine, often persist in the environment, potentially promoting antibiotic resistance. A study identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides, revealing an unusual degradation pathway initiated by ipso-hydroxylation, followed by fragmentation. This process results in the release of various compounds and must be considered in environmental biotransformation studies of sulfonamides (Ricken et al., 2013).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and shown to possess effective antimicrobial and antiproliferative properties. These compounds, through various biologically active moieties, have shown significant cytotoxic activity against different human cell lines, indicating their potential as therapeutic agents in combating microbial infections and cancer (Abd El-Gilil, 2019).

Lactoperoxidase Inhibition

Secondary sulfonamides have been synthesized and evaluated for their inhibitory effects against lactoperoxidase (LPO), a natural antibacterial enzyme. These compounds have shown to be effective LPO inhibitors, with potential implications for controlling bacterial growth and infection (Köksal et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research into sulfonamides with benzodioxane and acetamide moieties has indicated significant enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. These findings suggest potential therapeutic applications in the management of diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Antitubercular Activity

Novel sulfonamides have been synthesized and screened for their antitubercular activities, highlighting their efficacy in combating Mycobacterium tuberculosis. This underscores the role of sulfonamides in developing treatments for tuberculosis, a major global health challenge (Jagannath & Krishnamurthy, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may impactneurotransmission and inflammatory pathways .

Result of Action

Similarly, inhibition of lipoxygenase could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .

Safety and Hazards

The safety and hazards associated with compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can vary depending on the specific compound and its intended use . Unfortunately, there is limited information available about the safety and hazards of the specific compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide”.

Orientations Futures

The future directions for research on compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety could include further exploration of their synthesis, characterization, and potential applications . For instance, these compounds could be investigated for their potential use in the development of new pharmaceuticals or materials .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Molecular Mechanism

Future studies should aim to elucidate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide at different dosages in animal models have not been reported .

Metabolic Pathways

Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-11(2)17-19-16(10-20(17)3)26(22,23)18-9-13(21)12-4-5-14-15(8-12)25-7-6-24-14/h4-5,8,10-11,13,18,21H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLPXVMQLPBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

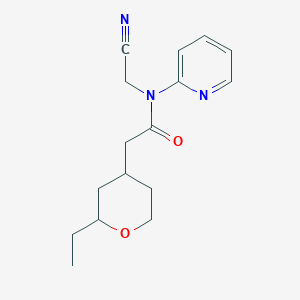

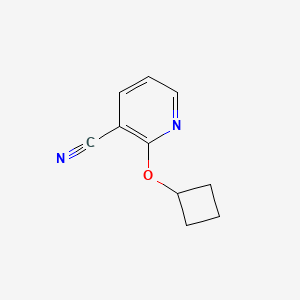

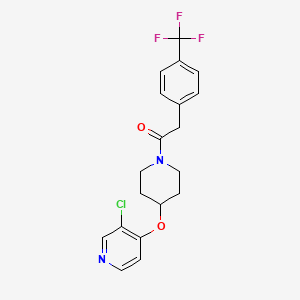

![2-(Ethylthio)-8-(mesitylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

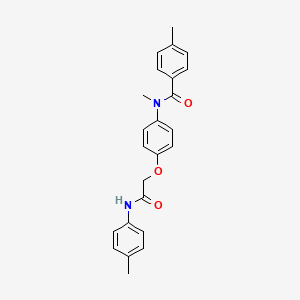

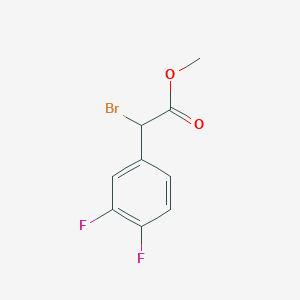

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)

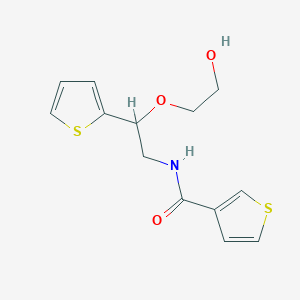

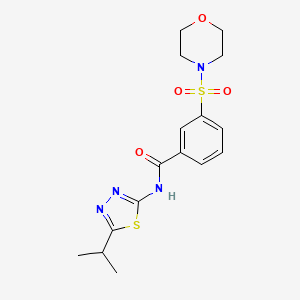

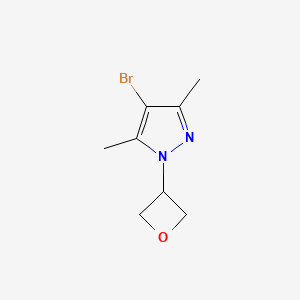

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)